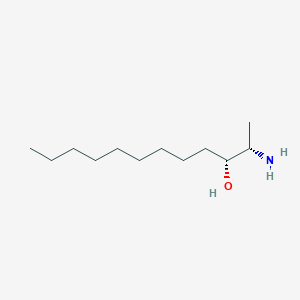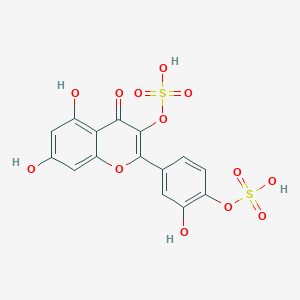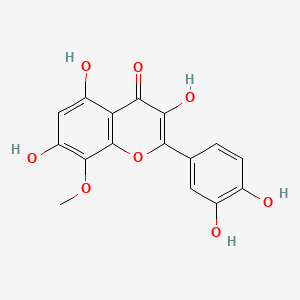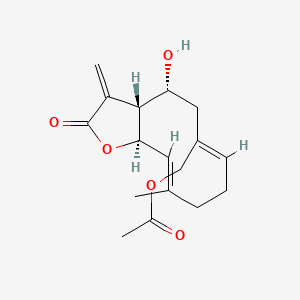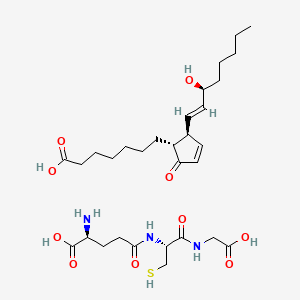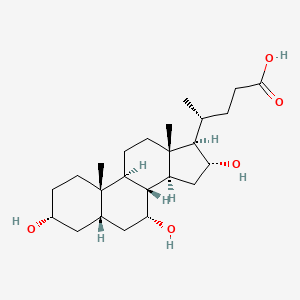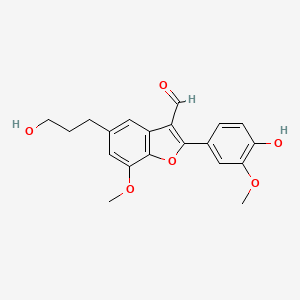
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde is a natural product found in Salvia miltiorrhiza with data available.
Scientific Research Applications
Antibacterial and Antifungal Applications
- A derivative of this compound exhibited moderate antibacterial activity against plant pathogens like Rhodococcus fascians, suggesting potential applications in agriculture and horticulture (Noviany et al., 2020).
- Analogues of this compound, structurally related to the phytoalexin vignafuran, have shown antifungal activity, indicating their potential in developing new antifungal agents (Carter et al., 1978).
Anticancer and Antioxidant Properties
- Certain derivatives have demonstrated respectable cytotoxicity against cancer cell lines like A375 melanoma, highlighting their potential in cancer research and therapy (Noviany et al., 2020).
- Some novel compounds containing this molecule have exhibited antioxidant properties, suggesting their utility in addressing oxidative stress-related disorders (Hassanien et al., 2022).
Impact on Adipogenic Differentiation
- Derivatives of this compound have been studied for their effects on adipocyte differentiation, indicating potential applications in obesity and metabolic disorder research (Sung et al., 2010).
Synthesis and Structural Applications
- There have been advancements in the synthesis of this compound and its derivatives, which are essential for exploring its varied applications (Hutchinson et al., 1997).
- Its incorporation into polymers and composites has been investigated, demonstrating its potential in material science and engineering (Kubo et al., 2005).
properties
Product Name |
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-11,21,23H,3-4,7H2,1-2H3 |
InChI Key |
PHJUPBDWRVMJQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2C=O)C3=CC(=C(C=C3)O)OC)CCCO |
synonyms |
2-(3'-methoxy-4'-hydroxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-benzo(b)furan-3-carbaldehyde 5-(3'-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)benzo(b)furan-3-carbaldehyde XH-14 XH-14 compound XH14 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B1238769.png)
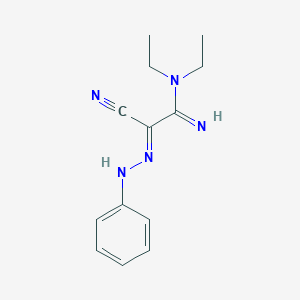
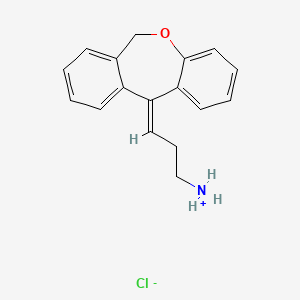
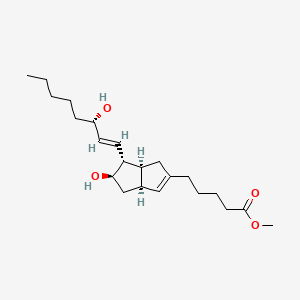
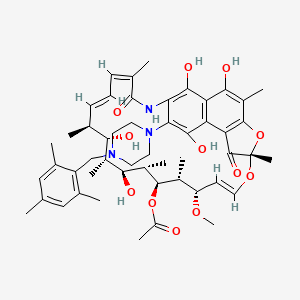
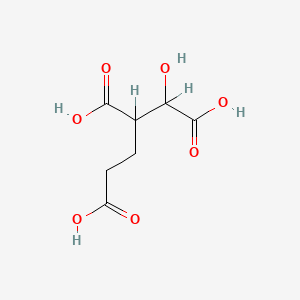
![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)
